Riboflavin 4'-phosphate

描述

Riboflavin 4’-phosphate, also known as flavin mononucleotide (FMN), is a derivative of riboflavin (vitamin B2). It plays a crucial role in various biological processes as a coenzyme for numerous oxidative enzymes. Riboflavin 4’-phosphate is essential for the metabolism of carbohydrates, fats, and proteins, and it is involved in the electron transport chain, which is vital for cellular respiration and energy production .

准备方法

Synthetic Routes and Reaction Conditions: Riboflavin 4’-phosphate can be synthesized through the phosphorylation of riboflavin. This process typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under controlled conditions. The reaction is carried out in an anhydrous solvent like pyridine or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of riboflavin 4’-phosphate is primarily achieved through microbial fermentation. Microorganisms such as Ashbya gossypii, Bacillus subtilis, and Candida famata are genetically engineered to overproduce riboflavin, which is then phosphorylated to form riboflavin 4’-phosphate. The fermentation process is optimized by regulating the metabolic flux of the pentose phosphate pathway and purine pathway .

化学反应分析

Types of Reactions: Riboflavin 4’-phosphate undergoes various chemical reactions, including:

Oxidation: Riboflavin 4’-phosphate can be oxidized to form riboflavin 5’-phosphate.

Reduction: It can be reduced to form dihydroriboflavin 4’-phosphate.

Hydrolysis: Riboflavin 4’-phosphate can undergo hydrolysis to yield riboflavin and inorganic phosphate.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products:

Oxidation: Riboflavin 5’-phosphate.

Reduction: Dihydroriboflavin 4’-phosphate.

Hydrolysis: Riboflavin and inorganic phosphate.

科学研究应用

Biochemical Role and Mechanism of Action

Riboflavin 4'-phosphate is a precursor for flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are essential cofactors for numerous enzymes involved in metabolic pathways. These cofactors participate in redox reactions, influencing energy production and metabolism in cells .

Key Functions:

- Cofactor for Enzymes: FMN and FAD are vital for enzymes such as oxidases, dehydrogenases, and monooxygenases.

- Antioxidant Properties: this compound exhibits antioxidant activity, helping to mitigate oxidative stress in cells .

Nutritional Applications

This compound is utilized in dietary supplements and fortified foods to address riboflavin deficiency, which can lead to health issues such as anemia and skin disorders. Its bioavailability and efficacy make it a preferred form in nutritional formulations .

Nutritional Benefits:

- Supports Metabolism: Enhances the metabolism of carbohydrates, fats, and proteins.

- Promotes Healthy Skin and Eyes: Contributes to maintaining skin integrity and eye health.

Pharmaceutical Applications

Research indicates that this compound has potential therapeutic applications, particularly in cancer treatment. Studies have shown that it can influence tumor growth by modulating key signaling pathways .

Case Study: Ovarian Cancer Treatment

A recent study investigated the effects of riboflavin alongside other phytochemicals from Linum usitatissimum (flaxseed) on ovarian cancer cells. The findings suggested that riboflavin plays a role in suppressing tumor growth by interacting with specific proteins involved in cancer progression .

Safety assessments have been conducted to evaluate the effects of this compound when administered as a dietary supplement. These studies confirm its safety profile when used within recommended limits .

作用机制

Riboflavin 4’-phosphate functions as a coenzyme for flavoproteins, which are involved in redox reactions. It participates in the electron transport chain by transferring electrons from reduced substrates to oxidized products. The molecular targets include enzymes such as NADH dehydrogenase and succinate dehydrogenase, which are crucial for mitochondrial respiration .

相似化合物的比较

Riboflavin (Vitamin B2): The parent compound of riboflavin 4’-phosphate.

Flavin adenine dinucleotide (FAD): Another derivative of riboflavin that acts as a coenzyme in redox reactions.

Lumichrome: A degradation product of riboflavin with similar fluorescent properties.

Uniqueness: Riboflavin 4’-phosphate is unique due to its role as an intermediate in the biosynthesis of flavin adenine dinucleotide (FAD) and its involvement in a wide range of biological processes. Its ability to act as a photosensitizer and its applications in photodynamic therapy further distinguish it from other riboflavin derivatives .

生物活性

Riboflavin 4'-phosphate, also known as flavin mononucleotide (FMN), is a biologically active form of riboflavin (vitamin B2) that serves as a coenzyme in various enzymatic reactions. This article explores the biological activities, mechanisms of action, and clinical implications of this compound, supported by data tables, case studies, and relevant research findings.

Biochemical Role and Mechanisms

This compound is essential for the formation of two major coenzymes: flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These coenzymes play critical roles in:

- Energy Metabolism : FMN and FAD are involved in oxidative phosphorylation and the electron transport chain, facilitating ATP production.

- Metabolism of Nutrients : They are crucial for the metabolism of carbohydrates, fats, and proteins. For example, FAD is necessary for the conversion of tryptophan to niacin and vitamin B6 to its active form, pyridoxal 5'-phosphate .

- Antioxidant Functions : Riboflavin derivatives exhibit antioxidant properties, helping to mitigate oxidative stress in cells .

1. Enzymatic Pathways Involving this compound

Recent studies have identified novel enzymatic pathways involving this compound. For instance, an enzyme activity that converts FAD to riboflavin 4',5'-cyclic phosphate has been characterized, suggesting its potential role as a regulatory signal in cellular processes . This pathway highlights the importance of riboflavin derivatives in mammalian biochemistry.

2. Clinical Implications

This compound has been investigated for its therapeutic potential in various conditions:

- Migraine Management : A retrospective study involving children indicated that high-dose riboflavin supplementation (200-400 mg/day) significantly reduced the frequency and intensity of migraine attacks . The beneficial effects persisted for up to 1.5 years after treatment.

- Riboflavin Transporter Deficiency : Patients with genetic mutations affecting riboflavin transporters exhibit severe deficiency symptoms. High-dose riboflavin supplementation has shown life-saving potential in these cases .

Table 1: Biological Activities of this compound

| Activity | Description |

|---|---|

| Energy Metabolism | Essential for ATP production via oxidative phosphorylation |

| Nutrient Metabolism | Involved in the metabolism of carbohydrates, fats, proteins |

| Antioxidant Properties | Reduces oxidative stress through free radical scavenging |

| Regulatory Functions | Acts as a signaling molecule in various biochemical pathways |

Table 2: Clinical Studies on Riboflavin Supplementation

| Study Type | Population | Dosage | Outcome |

|---|---|---|---|

| Retrospective Study | Children with migraines | 200-400 mg/day | Reduced frequency and intensity of migraines |

| Case Study | Patients with transporter deficiency | High-dose supplementation | Improved symptoms and health outcomes |

属性

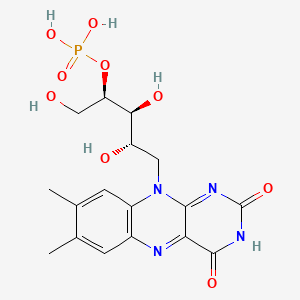

IUPAC Name |

[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-1,3,4-trihydroxypentan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(23)14(24)12(6-22)30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVUQJXWKQLALR-SCRDCRAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N4O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60697-29-2 | |

| Record name | Riboflavin 4'-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060697292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIBOFLAVIN 4'-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2M9UPC3G9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。